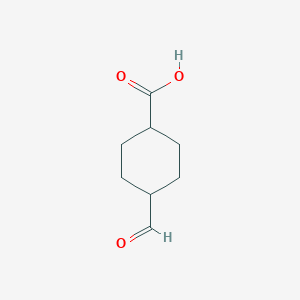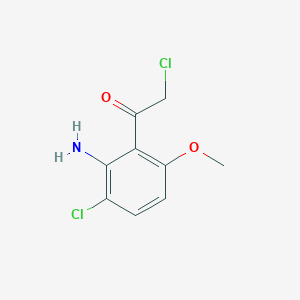
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone, also known as CAP-1, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chalcones, which are known for their diverse biological activities. CAP-1 has been found to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone is not fully understood. However, it has been suggested that 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone exerts its pharmacological effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has several advantages for lab experiments. It is a synthetic compound, which means that its purity and structure can be precisely controlled. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone is also relatively stable and can be easily stored. However, 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, the toxicity and pharmacokinetics of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone have not been fully elucidated.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone. One potential direction is to explore its therapeutic potential in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate the structure-activity relationship of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone and its derivatives to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone could overcome its solubility and bioavailability issues.
Synthesemethoden
The synthesis of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone involves the condensation of 2-amino-3-chloro-6-methoxyaniline with 2-chloroacetophenone in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through crystallization or recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been found to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
Eigenschaften
CAS-Nummer |
150805-98-4 |
|---|---|
Produktname |
1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone |
Molekularformel |
C9H9Cl2NO2 |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
1-(2-amino-3-chloro-6-methoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-7-3-2-5(11)9(12)8(7)6(13)4-10/h2-3H,4,12H2,1H3 |
InChI-Schlüssel |
QKYODYZOZRZJGO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)Cl)N)C(=O)CCl |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)N)C(=O)CCl |
Synonyme |
Ethanone, 1-(2-amino-3-chloro-6-methoxyphenyl)-2-chloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



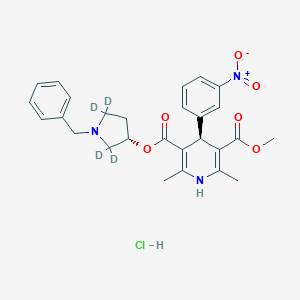
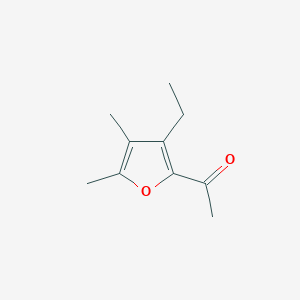
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
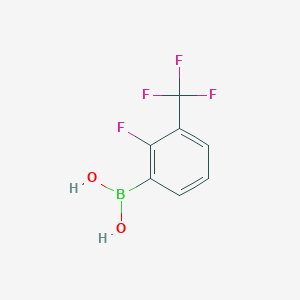
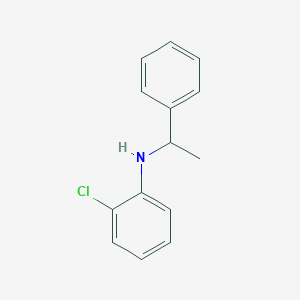
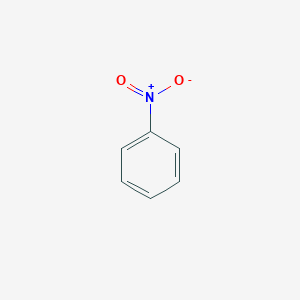
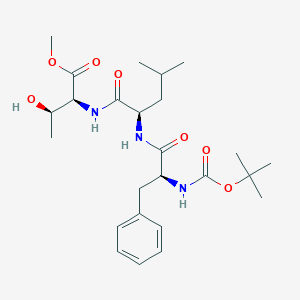
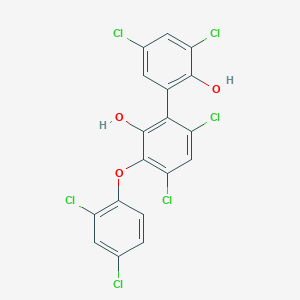
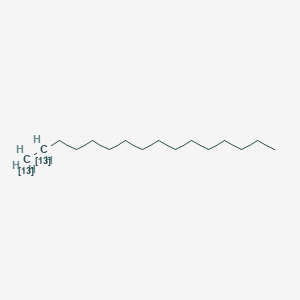

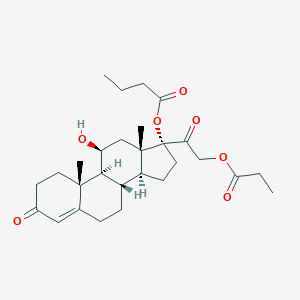
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)

